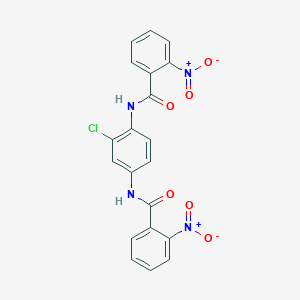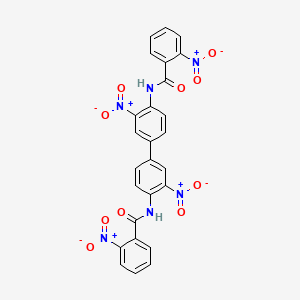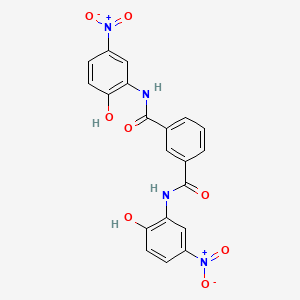
N-(2-hydroxy-5-nitrophenyl)-1-naphthamide
説明
N-(2-hydroxy-5-nitrophenyl)-1-naphthamide, commonly known as HNPNA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. HNPNA is a synthetic molecule that has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
HNPNA is a substrate for various enzymes, including proteases and esterases. Upon hydrolysis by these enzymes, HNPNA releases a yellow-colored product that can be detected spectrophotometrically. The mechanism of action of HNPNA involves the cleavage of the amide bond between the naphthyl and nitrophenyl groups by the enzyme, resulting in the release of the yellow-colored product.
Biochemical and Physiological Effects:
HNPNA has been shown to have various biochemical and physiological effects. It has been used to study the activity of proteases and esterases in various biological systems. HNPNA has also been used to study the effects of inhibitors on enzyme activity. Additionally, HNPNA has been used to study the kinetics of enzyme-catalyzed reactions and to screen potential inhibitors of enzymes.
実験室実験の利点と制限
HNPNA has several advantages as a substrate for enzyme assays. It is a synthetic substrate that can be easily synthesized and purified. HNPNA is also stable and has a long shelf life. Moreover, HNPNA can be used to study the activity of various enzymes, including proteases and esterases.
However, HNPNA has some limitations as a substrate for enzyme assays. It is not suitable for use with all enzymes, and its sensitivity can vary depending on the enzyme being studied. Additionally, HNPNA can interfere with other assays that use similar wavelengths.
将来の方向性
There are several future directions for the study of HNPNA. One potential area of research is the development of new methods for synthesizing HNPNA. Another area of research is the use of HNPNA as a fluorescent probe to study protein-ligand interactions. Additionally, HNPNA could be used to study the activity of enzymes in various biological systems, including disease models. Finally, the use of HNPNA in high-throughput screening assays could be explored.
Conclusion:
In conclusion, HNPNA is a synthetic molecule that has been extensively studied for its potential use in biochemical and physiological research. It can be synthesized using various methods and has been used as a substrate for various enzymes. HNPNA has several advantages as a substrate for enzyme assays, including its stability and ease of synthesis. However, it also has some limitations, and its sensitivity can vary depending on the enzyme being studied. There are several future directions for the study of HNPNA, including the development of new synthesis methods and the use of HNPNA as a fluorescent probe to study protein-ligand interactions.
科学的研究の応用
HNPNA has been extensively studied for its potential use in biochemical and physiological research. It has been used as a substrate for various enzymes, including proteases and esterases. HNPNA has also been used as a fluorescent probe to study protein-ligand interactions. Moreover, HNPNA has been used to study the kinetics of enzyme-catalyzed reactions and to screen potential inhibitors of enzymes.
特性
IUPAC Name |
N-(2-hydroxy-5-nitrophenyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-16-9-8-12(19(22)23)10-15(16)18-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,20H,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVXRPPPDVLWOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-5-nitrophenyl)naphthalene-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-(5,5-dioxidodibenzo[b,d]thiene-2,8-diyl)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B3825638.png)
![2-nitro-N-(4-{5-[(2-nitrobenzoyl)amino]-1H-benzimidazol-2-yl}phenyl)benzamide](/img/structure/B3825645.png)
![2-nitro-N-[4-({4-[(2-nitrobenzoyl)amino]benzoyl}amino)phenyl]benzamide](/img/structure/B3825653.png)

![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]bis(2-nitrobenzamide)](/img/structure/B3825671.png)
![N,N'-[2,2-propanediylbis(4,1-phenyleneoxy-3,1-phenylene)]bis(2-nitrobenzamide)](/img/structure/B3825678.png)


![5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B3825700.png)

![2-(acetylamino)-N-[4-(6-{[2-(acetylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B3825720.png)
![dimethyl 2,2'-[1,4-phenylenebis(carbonylimino)]dibenzoate](/img/structure/B3825728.png)

![4-(acetylamino)-N-[4-(6-{[4-(acetylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B3825745.png)